Lcaha -

Lcaha

Catalog Number: EVT-8250787
CAS Number:
Molecular Formula: C24H41NO3
Molecular Weight: 391.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LCAHA is classified under the category of small-molecule inhibitors and belongs to the family of bile acid derivatives. It is synthesized from lithocholic acid through a series of chemical modifications aimed at enhancing its biological activity and solubility. The compound is primarily sourced from laboratory synthesis rather than natural extraction due to its specific structural modifications that enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of lithocholic acid hydroxyamide involves several key steps:

  1. Modification of Lithocholic Acid: The initial step involves the functionalization of lithocholic acid at specific carbon positions (C3 and C24) to introduce hydroxyamide groups. This modification is designed to enhance solubility and increase interactions with target proteins.
  2. Reagents Used: Common reagents include amines and carbonyl compounds that facilitate the formation of the hydroxyamide bond. The reactions are typically conducted under controlled conditions to ensure high yields and purity.
  3. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity.

The synthesis process has been documented in studies focusing on the development of LCA derivatives for therapeutic applications in cancer treatment .

Molecular Structure Analysis

Structure and Data

Lithocholic acid hydroxyamide features a steroid backbone characteristic of bile acids, with specific modifications that distinguish it from its parent compound:

  • Molecular Formula: C24H39NO3
  • Molecular Weight: Approximately 397.58 g/mol
  • Structural Features: The presence of hydroxyamide groups at strategic positions enhances its interaction with biological targets.

The structural modifications aim to improve binding affinity to proteins involved in cell cycle regulation, particularly cyclin D1, which is crucial for cancer cell proliferation .

Chemical Reactions Analysis

Reactions and Technical Details

LCAHA undergoes various chemical reactions that are critical for its biological activity:

  1. Inhibition of Deubiquitinases: LCAHA selectively inhibits ubiquitin-specific protease 2a, leading to the accumulation of polyubiquitinated proteins that are targeted for degradation. This mechanism is vital for regulating cell cycle progression and apoptosis in cancer cells.
  2. Cellular Response: Upon treatment with LCAHA, colorectal carcinoma cell lines (such as HCT116) exhibit a dose-dependent decrease in DNA synthesis, indicating its potential as an anti-proliferative agent .
  3. Toxicity Profile: At higher concentrations, LCAHA exhibits cytotoxic effects, which have been quantitatively assessed through assays measuring cell viability and lactate dehydrogenase release .
Mechanism of Action

Process and Data

The mechanism by which lithocholic acid hydroxyamide exerts its effects involves several key processes:

  1. Ubiquitination Pathway Modulation: By inhibiting ubiquitin-specific protease 2a, LCAHA disrupts the normal ubiquitination process, leading to altered levels of regulatory proteins such as cyclin D1.
  2. Cell Cycle Arrest: The inhibition of cyclin D1 destabilizes its function, resulting in cell cycle arrest at the G1 phase. This effect has been substantiated by experimental data showing reduced proliferation rates in treated cell lines .
  3. Induction of Apoptosis: The accumulation of pro-apoptotic factors due to disrupted ubiquitination pathways promotes programmed cell death in cancer cells, highlighting the therapeutic potential of LCAHA in oncology .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lithocholic acid hydroxyamide exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility compared to lithocholic acid due to the introduction of polar functional groups.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within expected ranges for similar compounds.

These properties are essential for determining the compound's suitability for therapeutic applications .

Applications

Scientific Uses

LCAHA has shown promise in various scientific applications:

  • Cancer Research: Primarily investigated for its role as an anti-cancer agent through modulation of protein degradation pathways.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting deubiquitinases involved in cancer progression.
  • Cell Biology Studies: Utilized in studies exploring cellular mechanisms related to apoptosis and cell cycle regulation.

The ongoing research into lithocholic acid hydroxyamide underscores its potential as a valuable tool in both basic science and therapeutic development .

Introduction to LCAHA in Contemporary Oncology Research

LCAHA as a Novel Secondary Bile Acid Derivative in Targeted Cancer Therapy

Lithocholic acid hydroxyamide (LCAHA) represents a strategically engineered derivative of the secondary bile acid lithocholic acid (LCA). This compound has emerged as a targeted therapeutic agent due to its specific inhibition of deubiquitinase ubiquitin-specific peptidase 2a (USP2a), a key regulator of protein stability in cancer cell proliferation [1]. LCAHA's core mechanism involves disrupting the ubiquitin-proteasome pathway, where it binds USP2a and inhibits its deubiquitinating activity. This action prevents USP2a-mediated stabilization of cyclin D1 (CCND1), a crucial cell cycle regulator and proto-oncoprotein frequently overexpressed in malignancies. Consequently, cyclin D1 undergoes accelerated proteasomal degradation, leading to cell cycle arrest at the G0/G1 phase [1] [4].

Table 1: Fundamental Characteristics of Lithocholic Acid Hydroxyamide (LCAHA)

PropertyValue/DescriptionReference
Chemical NameLithocholic Acid Hydroxyamide [7]
Molecular FormulaC₂₄H₄₁NO₃ [7]
Molecular Weight391.59 g/mol [7]
Primary TargetUbiquitin-specific peptidase 2a (USP2a) [1]
Mechanism of ActionNon-competitive USP2a inhibition → Cyclin D1 destabilization → G0/G1 arrest [1] [4]
USP2a Inhibition (Ub-AMC Assay IC₅₀)9.7 μM [1] [7]
USP2a Inhibition (Di-Ub Assay IC₅₀)3.7 μM [1] [7]

The anticancer efficacy of LCAHA is characterized by its potent growth-inhibitory effects at submicromolar concentrations. In cellular models, LCAHA exhibits selective cytotoxicity against cyclin D1-expressing cancer cells (e.g., HCT116 colorectal carcinoma), independent of tumor protein p53 status. Growth inhibition 50% (GI₅₀) values in HCT116 wild-type and p53-deficient cells are 0.87 ± 0.09 μM and 0.96 ± 0.29 μM, respectively. This selectivity arises from its mechanism targeting cyclin D1 stability rather than inducing generalized cytotoxicity, evidenced by the significant separation between GI₅₀ and lethal dose 50% (LD₅₀) values (27.8 ± 3.9 μM and 26.5 ± 0.1 μM, respectively) [1]. Notably, LCAHA destabilizes cyclin D1 independently of the Akt/glycogen synthase kinase 3 beta (Akt/GSK3β) pathway, indicating a novel route for cell cycle disruption [1].

Table 2: Growth Inhibitory Effects of LCAHA in Preclinical Models

Cell Linep53 StatusGI₅₀ (μM)LD₅₀ (μM)Selectivity Index (LD₅₀/GI₅₀)
HCT116 wild-typeFunctional0.87 ± 0.0927.8 ± 3.931.9
HCT116 p53⁻/⁻Deficient0.96 ± 0.2926.5 ± 0.127.6

Evolutionary Context of Lithocholic Acid Derivatives in Pharmacological Development

The development of LCAHA is situated within a broader trajectory of structural optimization of bile acid derivatives for enhanced pharmacological activity. Early investigations into lithocholic acid (LCA) revealed inherent but modest cytotoxic properties against cancer cell lines, typically requiring high (three-digit micromolar) concentrations for efficacy. These effects were partially attributed to membrane perturbation and induction of oxidative stress [6]. However, the therapeutic utility of native LCA was limited by its poor solubility, non-specific toxicity, and unfavorable pharmacokinetics. Consequently, researchers systematically modified the LCA scaffold to improve target specificity, potency, and drug-like properties.

Initial derivatization strategies focused on introducing electronegative atoms or small functional groups (e.g., amines, carbonyls, aminonitriles) at the C3 and C24 positions to enhance solubility and enable specific interactions with protein targets. Esters, amides, and conjugates with low molecular weight solubilizing groups (e.g., amino ester hydrochloride, morpholine, N-methylglucosamine) were synthesized and evaluated [1] [6]. This phase yielded compounds like lithocholic acid morpholine amide (LCAMR), which demonstrated increased toxicity compared to LCA but lacked the potent growth-inhibitory effects seen later with optimized compounds [1]. A pivotal advancement came with the incorporation of the hydroxyamide moiety at the C24 position, resulting in LCAHA. This modification proved critical for conferring high-affinity interaction with USP2a and achieving submicromolar growth inhibition—a significant leap from the parent compound's activity [1] [7].

Table 3: Evolution of Key Lithocholic Acid Derivatives in Cancer Research

DerivativeStructural ModificationKey Biological FindingLimitation/Advancement
Lithocholic Acid (LCA)Parent compoundModerate cytotoxicity at high concentrations (~50-100 μM); membrane disruption; apoptosis inductionLow potency, non-specific effects
LCA Morpholine Amide (LCAMR)C24-morpholine amideLD₅₀ ~8 μM in HCT116 cellsImproved cytotoxicity but no selective growth inhibition
LCA Amino Amide (LCANH₂)C24-amino amideUSP inhibition IC₅₀ ~27.9 μM (Ub-AMC assay)Moderate target inhibition
Lithocholic Acid Hydroxyamide (LCAHA)C24-hydroxyamideUSP2a IC₅₀ 3.7-9.7 μM; GI₅₀ <1 μM in cyclin D1⁺ cellsTargeted USP2a inhibition; submicromolar potency; selective growth arrest

The rationale for targeting USP2a stems from its established oncogenic role. USP2a stabilizes multiple oncoproteins, including cyclin D1, murine double minute 2 (MDM2), and fatty acid synthase, by removing their ubiquitin tags and preventing proteasomal degradation [4]. Elevated USP2a expression correlates with poor prognosis in cancers like glioblastoma, prostate cancer, and colorectal carcinoma. Prior USP2a inhibitors, such as the compound NSC 632839, exhibited weaker activity (IC₅₀ 39.1 μM in Ub-AMC assay) [1]. LCAHA thus represents a convergence of bile acid chemistry and targeted protein degradation strategies, achieving unprecedented potency and mechanistic clarity. Its discovery exemplifies the shift from empirical cytotoxicity screening toward structure-based design of derivatives that exploit specific vulnerabilities in cancer cell signaling [1] [4] [9].

Properties

Product Name

Lcaha

IUPAC Name

(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

WZXAGWREMCSWMF-HVATVPOCSA-N

SMILES

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.